

Physical and chemical properties of 2,5,8-Trimethylquinoline

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Compound of Interest

Compound Name: **2,5,8-Trimethylquinoline**

Cat. No.: **B020356**

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An In-Depth Technical Guide to **2,5,8-Trimethylquinoline**: Core Properties and Methodologies for the Research Professional

Abstract

This technical guide provides a comprehensive overview of **2,5,8-trimethylquinoline** (CAS No. 102871-69-2), a substituted heterocyclic aromatic compound. As a member of the quinoline family, this molecule serves as a pivotal building block in synthetic chemistry and holds significant potential for exploration in medicinal chemistry and materials science. This document details the core physical and chemical properties of **2,5,8-trimethylquinoline**, presents validated protocols for its synthesis and characterization, and discusses its relevance as a scaffold in drug development. The strategic placement of methyl groups at the 2, 5, and 8 positions creates a unique electronic and steric profile, making it a compound of interest for investigating structure-activity relationships (SAR). This guide is intended as a critical resource for researchers, chemists, and drug development professionals engaged in the synthesis and evaluation of novel chemical entities.

Introduction and Strategic Importance

Quinoline and its derivatives are fundamental scaffolds in modern pharmacology, forming the core of numerous approved drugs with a wide spectrum of biological activities. The strategic methylation of the quinoline core, as seen in **2,5,8-trimethylquinoline**, is a key tactic in lead optimization. The methyl groups can profoundly influence the molecule's physicochemical properties, such as lipophilicity and solubility, and modulate its pharmacokinetic and

pharmacodynamic profiles through steric and electronic effects.^[1] Specifically, the methyl group at the C2 position can influence the basicity of the quinoline nitrogen, while the methyl groups on the benzenoid ring at the C5 and C8 positions can direct further chemical modifications and affect how the molecule interacts with biological targets.^[1]

This guide offers an in-depth examination of the foundational properties of **2,5,8-trimethylquinoline**, providing the technical basis required for its effective utilization in a research and development setting.

Core Physicochemical Properties

The fundamental physical and chemical identifiers for **2,5,8-trimethylquinoline** are summarized below. These properties are essential for designing experimental conditions, including reaction setups, purification strategies, and formulation studies.

Property	Value	Reference(s)
CAS Number	102871-69-2	[2][3][4]
Molecular Formula	C ₁₂ H ₁₃ N	[2][3]
Molecular Weight	171.24 g/mol	[2][3]
IUPAC Name	2,5,8-trimethylquinoline	[3]
Boiling Point	278.53 °C (at 760 mmHg)	[3]
Purity	≥95% (as commonly supplied)	[3]
Appearance	Data not consistently available; related isomers are colorless to yellow liquids or solids.	
Solubility	Expected to be soluble in common organic solvents like ethanol, acetone, and chloroform; poorly soluble in water. ^[5]	

Chemical Reactivity and Synthetic Profile

Structural and Reactivity Insights

The reactivity of **2,5,8-trimethylquinoline** is dictated by the interplay between the electron-deficient pyridinoid ring and the electron-rich benzenoid ring, further modulated by the three electron-donating methyl groups. The nitrogen atom at position 1 imparts basic properties to the molecule, allowing it to form salts with acids.

Electrophilic aromatic substitution, such as nitration, is a key reaction for functionalizing the quinoline core. Studies on **2,5,8-trimethylquinoline** have shown that nitration occurs on the benzenoid ring, demonstrating how existing substituents direct incoming electrophiles.^[6] The methyl groups themselves can also be sites for radical substitution reactions under appropriate conditions. The C2-methyl group is particularly activated and can undergo condensation reactions.

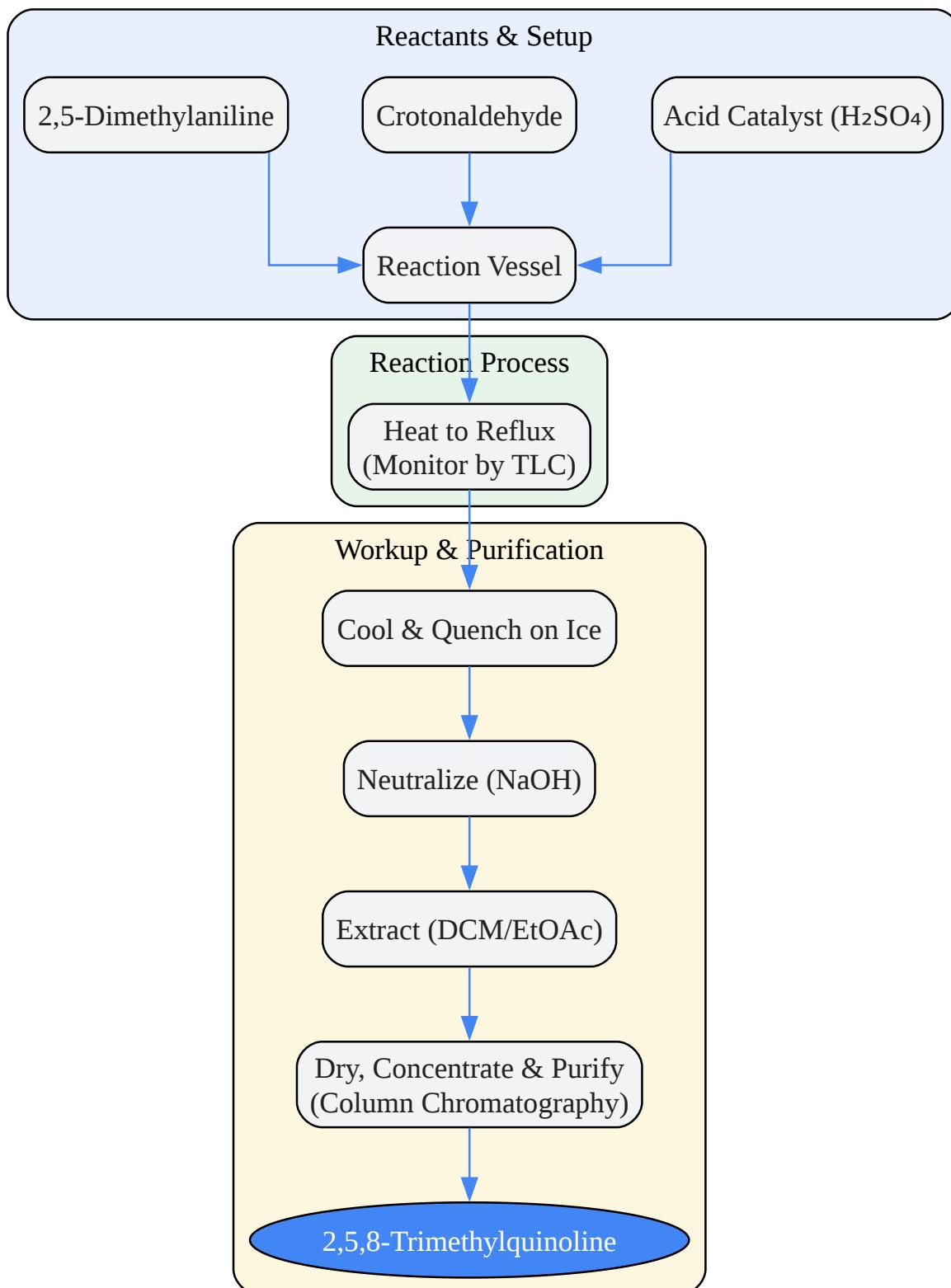
Recommended Synthesis Protocol: Doebner-von Miller Reaction

The Doebner-von Miller reaction is a robust and classical method for synthesizing quinolines. For **2,5,8-trimethylquinoline**, this involves the acid-catalyzed reaction of 2,5-dimethylaniline with an α,β -unsaturated carbonyl compound, such as crotonaldehyde. This specific choice of reactants is causal; the aniline provides the benzene ring and the nitrogen atom, while the α,β -unsaturated aldehyde constructs the pyridine ring.

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, add 2,5-dimethylaniline (1.0 eq).
- **Acid Catalyst:** Cautiously add a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid, to the aniline with cooling.
- **Reagent Addition:** Slowly add crotonaldehyde (2.0-2.5 eq) to the mixture. An oxidizing agent, such as the nitro compound of the starting aniline or arsenic acid, is often included in classical Doebner-von Miller reactions to facilitate the final dehydrogenation step.
- **Heating:** Heat the reaction mixture to reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

- Workup: After cooling to room temperature, carefully pour the mixture onto crushed ice and neutralize with a concentrated base solution (e.g., NaOH or NH₄OH) until the pH is basic.
- Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield pure **2,5,8-trimethylquinoline**.

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Caption: Workflow for the synthesis of **2,5,8-trimethylquinoline**.

Spectroscopic Profile and Characterization

Definitive structural elucidation relies on a combination of spectroscopic techniques. While a comprehensive public database of spectra for this specific isomer is limited, its expected spectroscopic profile can be accurately predicted based on its structure and data from analogous compounds.^{[7][8][9]}

Predicted Spectroscopic Data

- ¹H NMR (Proton NMR): The spectrum is expected to show three distinct singlets in the aliphatic region (δ 2.3-2.8 ppm) corresponding to the three non-equivalent methyl groups. The aromatic region (δ 7.0-8.0 ppm) will display a set of signals (doublets and triplets) corresponding to the four protons on the quinoline ring system.
- ¹³C NMR (Carbon NMR): The spectrum should exhibit 12 distinct signals. Three signals will be in the aliphatic region (δ 15-25 ppm) for the methyl carbons. Nine signals will appear in the aromatic region (δ 120-150 ppm) for the carbons of the quinoline core.
- Infrared (IR) Spectroscopy: Key absorption bands are predicted at \sim 2900-3100 cm^{-1} (aromatic and aliphatic C-H stretch), \sim 1600-1450 cm^{-1} (C=C and C=N aromatic ring stretching), and characteristic fingerprint region bands.
- Mass Spectrometry (MS): The electron impact (EI) mass spectrum will show a prominent molecular ion (M^+) peak at $\text{m/z} = 171$, corresponding to the molecular weight of the compound. Common fragmentation patterns would include the loss of a methyl group ($[\text{M}-15]^+$) at $\text{m/z} = 156$.

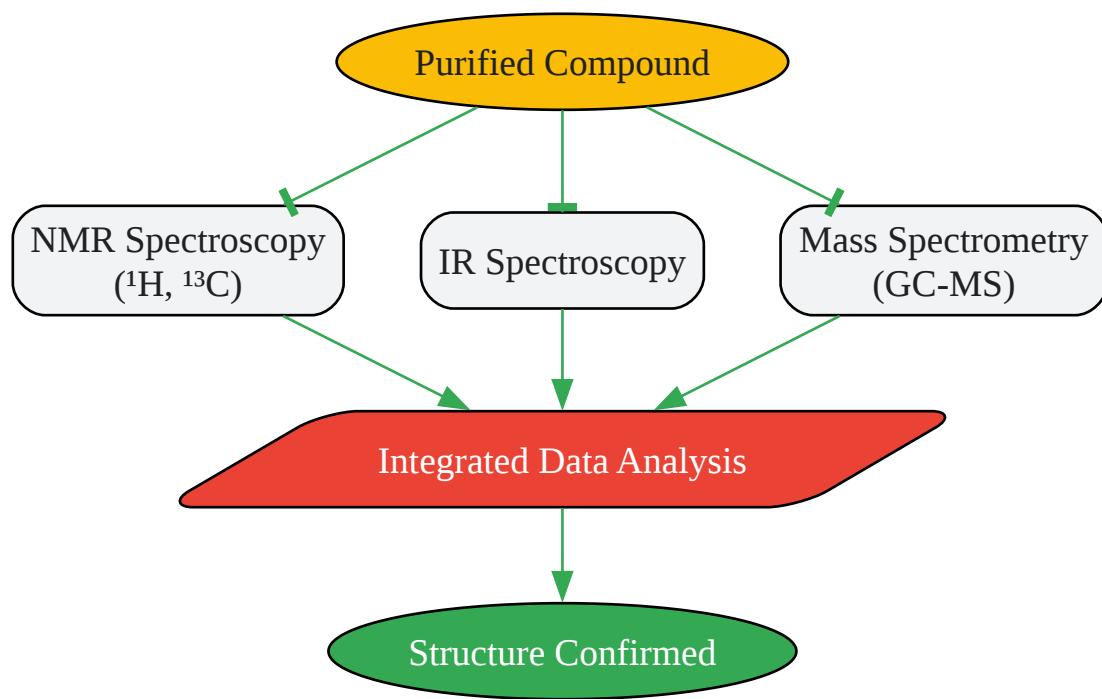
Standardized Characterization Protocols

The following protocols ensure reproducible and high-quality data for structural verification.

Protocol Workflow:

- Sample Preparation: Ensure the synthesized compound is pure (as determined by TLC or GC). Prepare separate samples for each analytical technique according to the instrument requirements.

- NMR Spectroscopy: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube. Acquire ^1H , ^{13}C , and, if necessary, 2D correlation spectra (e.g., COSY, HSQC).
- IR Spectroscopy: Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids). Alternatively, use an ATR-FTIR spectrometer for direct analysis.
- Mass Spectrometry: Introduce the sample into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for separation and analysis, to determine the mass-to-charge ratio and fragmentation pattern.
- Data Integration: Correlate the data from all techniques to confirm that the empirical formula, molecular weight, and connectivity match the structure of **2,5,8-trimethylquinoline**.



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